molecular formula C₁₀H₁₂BrNO₄S B1140228 2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone CAS No. 86225-70-9

2-Bromo-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone

Cat. No.: B1140228
CAS No.: 86225-70-9
M. Wt: 322.18
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone is an organic compound that features a bromine atom, a methoxy group, and a sulfonamide group attached to a phenyl ring, with a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone typically involves the bromination of a precursor compound, followed by the introduction of the methoxy and sulfonamide groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group may play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-morpholinobenzoic acid: This compound features a bromine atom and a morpholine ring attached to a benzoic acid backbone.

    4-Bromo-2-methoxybenzenesulfonamide: Similar in structure, with a bromine atom and a methoxy group attached to a benzenesulfonamide backbone.

Uniqueness

2-Bromo-1-(4’-methoxy-3’-sulfonamidophenyl)-1-propanone is unique due to its specific combination of functional groups and its propanone backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-(2-bromopropanoyl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S/c1-6(11)10(13)7-3-4-8(16-2)9(5-7)17(12,14)15/h3-6H,1-2H3,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGAPXNJRUUJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.